6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a coumarin moiety linked to a hexanoic acid chain through an amide bond.
Preparation Methods
The synthesis of 6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . The industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the coumarin moiety, especially at positions 3 and 4.
Scientific Research Applications
6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-Hydroxy-4-methyl coumarin: A precursor in the synthesis of various coumarin derivatives.
6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid stands out due to its unique structure, which combines the biological activity of coumarins with the chemical versatility of hexanoic acid .
Properties
Molecular Formula |
C20H25NO7 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H25NO7/c1-12-14(11-17(22)21-8-6-4-5-7-18(23)24)20(25)28-16-10-13(26-2)9-15(27-3)19(12)16/h9-10H,4-8,11H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
WHVGPNZIWFNXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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